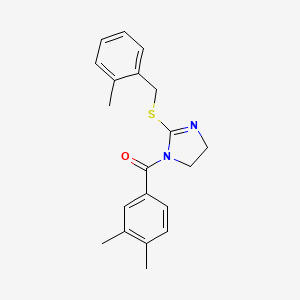

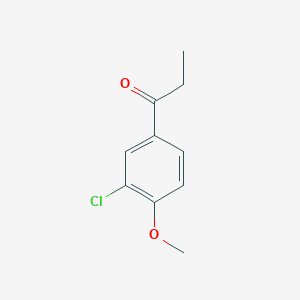

(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described in the papers may offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts. For instance, the synthesis of a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which share some structural similarities with the compound , was achieved through a series of reactions that focused on the formation of the pyrazole ring and subsequent functionalization . Similarly, the synthesis of 3,4-dimethyl phenyl bicyclo methanones involved a Diels-Alder reaction catalyzed by fly-ash in an aqueous phase . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a methanone group and substituted phenyl rings.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activities. The papers describe various compounds with different substituents on the phenyl rings and heterocyclic structures, which can significantly influence their molecular geometry and electronic distribution . The presence of a dihydro-1H-imidazol-1-yl group in the compound of interest suggests that it may have a heterocyclic structure that could be analyzed using spectral data, as was done for the synthesized methanones .

Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups and molecular structure. The papers do not directly address the chemical reactions of the specific compound , but they do provide examples of how similar structures can undergo various reactions. For example, the formation of C-N bonds was a key step in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This information could be relevant when considering the potential reactivity of the thioether and methanone functional groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the papers do not provide specific data on the compound "(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone," they do describe the characterization of related compounds through their physical constants and spectral data . These methods could be applied to determine the properties of the compound .

Applications De Recherche Scientifique

Luminescence Sensing in Metal-Organic Frameworks

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which include 3,4-dimethylphenyl structures, has shown potential in luminescence sensing. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, sensitive to benzaldehyde-based derivatives. This sensitivity makes them suitable as fluorescence sensors for certain chemicals (Shi et al., 2015).

Antibacterial and Antioxidant Properties

Several studies have synthesized derivatives incorporating 3,4-dimethylphenyl elements to evaluate their antibacterial and antioxidant activities. For instance, derivatives of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanones were found to possess significant antimicrobial, antioxidant, and insect antifeedant properties, demonstrating their potential in various biological applications (Thirunarayanan, 2015).

Development of Polymeric Materials

The compound's structural elements have been used in the synthesis of novel poly(amide-ether)s. These materials, bearing imidazole pendants, show promising physical and optical properties, such as solubility in organic solvents, formation of flexible films, and fluorescence emission. This suggests potential applications in materials science and engineering (Ghaemy et al., 2013).

Antitumor Agents

Derivatives of 3,4-dimethylphenyl compounds have been investigated as potential anti-tumor agents. For instance, research on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives indicated selective cytotoxicity against tumorigenic cell lines, suggesting their utility in cancer research and treatment (Hayakawa et al., 2004).

Synthesis of Novel Central Nervous System Depressants

Compounds with 3,4-dimethylphenyl structure have been synthesized and evaluated for their central nervous system depressant activity. These novel compounds demonstrated potential anticonvulsant properties and low acute toxicity, opening avenues in the development of new therapeutic drugs for neurological conditions (Butler et al., 1984).

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-14-8-9-17(12-16(14)3)19(23)22-11-10-21-20(22)24-13-18-7-5-4-6-15(18)2/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPIJWHEMZSVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)

![2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3004790.png)

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)